1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride
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Overview
Description
1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride typically involves the reaction of 1-(3,4-dimethoxyphenyl)propane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
1-(3,4-Dimethoxyphenyl)propane-1-sulfonic acid+Thionyl chloride→1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions to facilitate the substitution reaction.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under acidic conditions to promote the substitution on the aromatic ring.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules to study their structure and function.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)propane-1-sulfonic acid
- 1-(3,4-Dimethoxyphenyl)propane-1-sulfonamide
- 1-(3,4-Dimethoxyphenyl)propane-1-sulfonate esters
Uniqueness: 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles
Biological Activity
1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is primarily noted for its role in medicinal chemistry, particularly in the development of inhibitors for various biological targets. This article explores its biological activity, synthesizing findings from diverse research studies and case analyses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonyl chloride functional group attached to a dimethoxyphenyl moiety, which contributes to its reactivity and potential biological interactions.
Antiviral Activity
Recent studies have indicated that sulfonamide derivatives, including those similar to this compound, exhibit antiviral properties. For instance, compounds in this class have been shown to inhibit replication of the yellow fever virus (YFV), with selectivity over related viruses. The mechanism involves interference with viral replication processes, making these compounds promising candidates for antiviral drug development .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on specific enzymes. A notable example is its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a critical role in lipid metabolism and cell signaling. In vitro studies demonstrated significant inhibition of nSMase2 activity, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
Case Study 1: Antiviral Efficacy Against YFV
A recent study utilized machine learning models to identify effective inhibitors against YFV. Among the tested compounds, derivatives similar to this compound exhibited promising antiviral activity with an effective concentration (EC50) demonstrating selective inhibition against YFV compared to other flaviviruses .
Case Study 2: Inhibition of nSMase2
In a high-throughput screening assay focused on nSMase2 inhibitors, a compound structurally related to this compound was identified as having substantial oral bioavailability and brain penetration capabilities. The compound effectively reduced exosome release from neuronal cells in vivo, indicating its potential utility in treating Alzheimer's disease through modulation of lipid signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship of sulfonamide derivatives has been extensively studied to optimize their biological activity. Key findings include:
- Dimethoxy Substitution : The presence of methoxy groups at the 3 and 4 positions on the phenyl ring enhances lipophilicity and may improve binding affinity to target enzymes.
- Sulfonyl Group : The sulfonyl chloride moiety is crucial for reactivity, allowing for further modifications that can enhance biological activity or specificity towards particular targets.
Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H15ClO4S |
---|---|
Molecular Weight |
278.75 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO4S/c1-4-11(17(12,13)14)8-5-6-9(15-2)10(7-8)16-3/h5-7,11H,4H2,1-3H3 |
InChI Key |
SEHPIJVQJYIPME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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